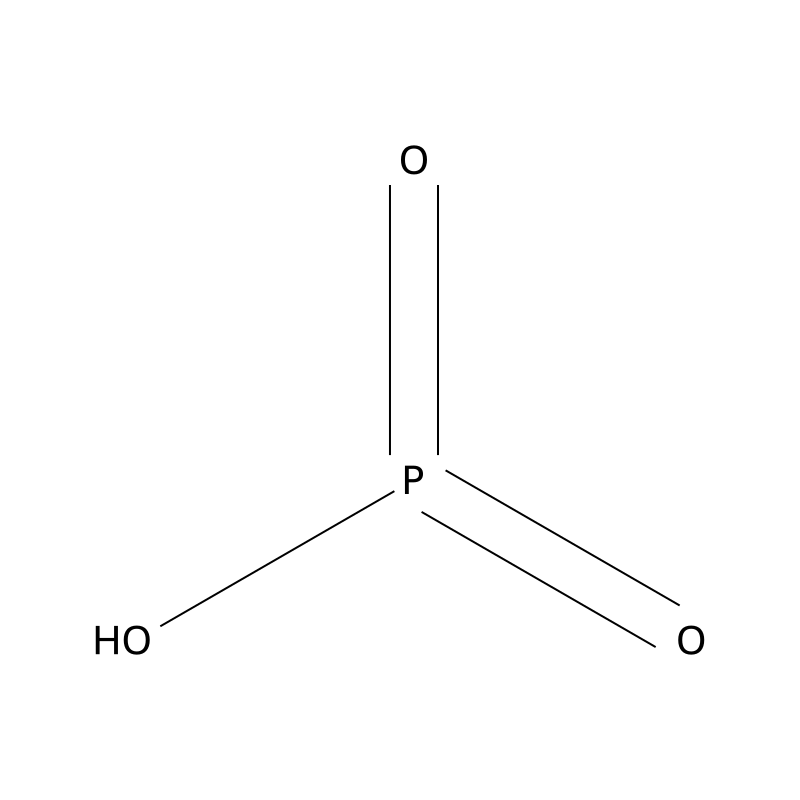

Metaphosphoric acid

HO3P

Content Navigation

CAS Number

Product Name

Molecular Formula

HO3P

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry

Metaphosphoric acid is a corrosive, inorganic, cyclic polyphosphate formed from bonded phosphoric acid units . It can be deprotonated to form cyclic metaphosphate anions . In biochemistry, it is used as a dehydrating agent .

Agriculture

In the field of agriculture, Metaphosphoric acid is used as a dehydrating agent . Its derivative, sodium hexametaphosphate, is used as a sequestrant .

Pharmacy

Metaphosphoric acid is used in the pharmaceutical industry. Its derivative, sodium hexametaphosphate, is used as a food additive .

Chemical Research

Metaphosphoric acid is used in chemical research . It can be used as a catalyst in combination with InCl3 to synthesize 1,8-dioxooctahydroxanthene derivatives by the reaction of cyclic β-diketones and aldehydes .

Dental Cements

Metaphosphoric acid is used in dental cements . It is used as a dehydrating agent .

Synthesis of Antimony Phosphate

Metaphosphoric acid can be used as a phosphate precursor to synthesize antimony phosphate (SbPO4) by reacting with antimony metal at high temperatures .

Metaphosphoric acid, with the chemical formula HPO₃, is an inorganic acid derived from phosphoric acid. It is characterized by its unique structure, which consists of a phosphorus atom bonded to three oxygen atoms, one of which is also bonded to a hydrogen atom. The molecular weight of metaphosphoric acid is approximately 80 g/mol. This compound exists primarily in the form of a white crystalline solid and is hygroscopic, meaning it readily absorbs moisture from the air. Metaphosphoric acid is known for its strong acidic properties and serves various roles in

Metaphosphoric acid is a corrosive and irritant. Contact with skin or eyes can cause severe burns. Inhalation can irritate the respiratory tract. It's crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling this compound.

Data:

- LD50 (oral, rat): 1.5 g/kg (LD50 refers to the dose at which 50% of a population dies)

In addition, metaphosphoric acid can react with bases to form salts known as metaphosphates. For instance:

This reaction illustrates its ability to act as a Bronsted-Lowry acid, donating a proton to form a conjugate base.

Metaphosphoric acid exhibits significant biological activity, particularly in the context of protein chemistry. It acts as a strong precipitating agent for water-soluble proteins, which allows it to be utilized in various analytical techniques for protein isolation and purification. The interaction between metaphosphoric acid and proteins can lead to the formation of stable precipitates, aiding in the study of protein structures and functions . Moreover, its role in biochemical processes includes influencing enzyme activities and metabolic pathways due to its acidic nature.

The synthesis of metaphosphoric acid can be achieved through several methods:

- Dehydration of Phosphoric Acid: Heating phosphoric acid at elevated temperatures leads to the loss of water molecules and the formation of metaphosphoric acid.

- Reaction with Bromine: As mentioned earlier, heating phosphorus acid with bromine in a sealed environment results in the production of metaphosphoric acid .

- Phosphate Rock Treatment: Metaphosphoric acid can also be synthesized by treating phosphate rock with sulfuric acid, followed by controlled dehydration.

These methods highlight the versatility and accessibility of metaphosphoric acid synthesis in laboratory settings.

Metaphosphoric acid has several important applications across various fields:

- Analytical Chemistry: It is widely used as a reagent for protein precipitation and isolation.

- Food Industry: Metaphosphoric acid functions as an acidity regulator and preservative in food products.

- Fertilizer Production: It serves as an intermediate in the production of phosphorus-based fertilizers.

- Pharmaceuticals: Its role in drug formulation and development is notable due to its ability to stabilize certain compounds.

Studies on the interactions between metaphosphoric acid and various biomolecules have revealed its capacity to form stable complexes with proteins and nucleic acids. These interactions are crucial for understanding how metaphosphoric acid can influence biological systems, particularly in terms of enzyme inhibition or activation. Research has shown that excess metaphosphoric acid can lead to irreversible changes in protein structures, affecting their functionality .

Additionally, investigations into its corrosive properties indicate that while it serves useful roles, care must be taken during handling due to its potential to cause severe burns upon contact with skin or mucous membranes .

Metaphosphoric acid shares similarities with several other phosphorus-containing compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phosphoric Acid | H₃PO₄ | A triprotic acid; widely used in fertilizers and food additives. |

| Phosphorous Acid | H₃PO₃ | A diprotic acid; used as an intermediate for other phosphorus compounds. |

| Pyrophosphoric Acid | H₄P₂O₇ | Formed by the condensation of two phosphoric acids; used in biochemical applications. |

| Peroxymonophosphoric Acid | H₃PO₅ | Contains peroxide; used as an oxidizing agent in organic synthesis. |

Metaphosphoric acid is unique due to its strong precipitating properties for proteins and its specific role in analytical chemistry, distinguishing it from other phosphorus compounds that may not exhibit these characteristics.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

Wikipedia

Hydrogen phosphonate ion

Use Classification

General Manufacturing Information

Metaphosphoric acid: ACTIVE